p-Coumaryl alcohol

Description

p-Coumaryl alcohol has been reported in Solanum tuberosum, Alpinia officinarum, and other organisms with data available.

Structure

3D Structure

Properties

IUPAC Name |

4-[(E)-3-hydroxyprop-1-enyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c10-7-1-2-8-3-5-9(11)6-4-8/h1-6,10-11H,7H2/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTNLHDGQWUGONS-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50895024 | |

| Record name | 4-(3-Hydroxy-1-propen-1-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50895024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 4-Coumaryl alcohol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003654 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

20649-40-5, 3690-05-9 | |

| Record name | (E)-p-Coumaryl alcohol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20649-40-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Coumaryl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003690059 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Coumaryl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020649405 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(3-Hydroxy-1-propen-1-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50895024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenol, 4-(3-hydroxy-1-propen-1-yl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-COUMARYL ALCOHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/61POZ1QQ11 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-Coumaryl alcohol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003654 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

213.5 °C | |

| Record name | 4-Coumaryl alcohol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003654 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to p-Coumaryl Alcohol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of p-coumaryl alcohol, a key monolignol in plant biology with significant potential in various research and development fields. The document details its chemical structure, physicochemical properties, relevant experimental protocols, and its role in key biosynthetic pathways.

Chemical Structure and Formula

This compound, also known as 4-hydroxycinnamyl alcohol, is a phenylpropanoid synthesized in plants through the shikimate pathway.[1] It is one of the three primary monolignols that serve as building blocks for the complex polymer lignin (B12514952).[2] The chemical formula for this compound is C₉H₁₀O₂.[3] It exists as trans and cis isomers, with the trans (E) isomer being the more common and stable form.[4][5]

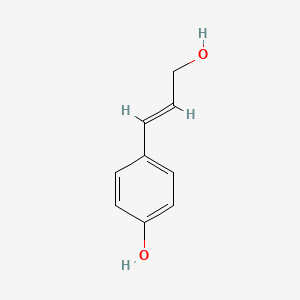

Below is a two-dimensional representation of the chemical structure of trans-p-coumaryl alcohol.

Caption: Chemical structure of trans-p-Coumaryl alcohol.

Physicochemical and Spectroscopic Data

This compound is a solid at room temperature and has been characterized by various analytical techniques.[4] A summary of its key properties is provided in the table below.

| Property | Value | Reference |

| Chemical Formula | C₉H₁₀O₂ | [1][2][3] |

| Molecular Weight | 150.17 g/mol | [1][2][3] |

| IUPAC Name | 4-[(E)-3-hydroxyprop-1-enyl]phenol | [2][4] |

| Synonyms | p-Hydroxycinnamyl alcohol, 4-Coumaryl alcohol | [3][4] |

| CAS Number | 3690-05-9 | [2][3] |

| Boiling Point | 323.5 °C | [1] |

| Melting Point | 213.5 °C | [4] |

| Appearance | Solid | [4] |

| ¹³C NMR (in DMSO) | 157.07, 128.92, 128.15, 127.64, 127.42, 115.62, 61.98 ppm | [6] |

| ¹H NMR (in DMSO) | 7.23, 6.71, 6.43, 6.13, 4.07 ppm | [6] |

| IR Spectroscopy | OH stretch fundamental observed at 3599 cm⁻¹ | [7] |

Experimental Protocols

A facile and large-scale synthesis of this compound can be achieved through the selective 1,2-reduction of p-coumarate esters using diisobutylaluminum hydride (DIBAL-H) as the reducing agent.[8]

Methodology:

-

The starting material, a p-coumarate ester (e.g., ethyl p-coumarate), is dissolved in a suitable solvent such as toluene.

-

The solution is cooled to 0 °C in an ice bath.

-

Diisobutylaluminum hydride (DIBAL-H) is added dropwise to the cooled solution. The 1,2-reduction of the ester group selectively yields the corresponding alcohol without affecting the double bond in the propenyl side chain.

-

The reaction is monitored for completion using techniques like Thin Layer Chromatography (TLC).

-

Upon completion, the reaction is quenched, and the crude this compound is extracted.

-

The crude product is then purified by crystallization from a solvent mixture such as acetone/petroleum ether to yield pure this compound as a white solid.[8] This method has been reported to achieve a yield of 92%.[8]

The identification and quantification of this compound and its derivatives, such as dilignols formed during enzymatic dehydrogenation, can be performed using Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectrometry.[9]

Methodology:

-

Sample Preparation: For the analysis of dilignols, a sample of this compound is subjected to enzymatic dehydrogenation using a peroxidase and H₂O₂ system. The resulting dilignols are then extracted with ethyl acetate.[9]

-

Gas Chromatography (GC): The extracted sample is derivatized, for example, by silylation, to increase its volatility. The derivatized sample is then injected into a gas chromatograph equipped with an appropriate column and detector (e.g., Flame Ionization Detector - FID or Mass Spectrometer - MS). The retention times of the peaks are compared with those of known standards for identification.[9]

-

Nuclear Magnetic Resonance (NMR) Spectrometry: The sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). ¹H and ¹³C NMR spectra are acquired. The chemical shifts, coupling constants, and integration of the signals are analyzed to determine the structure and relative amounts of the components in the mixture.[6][9]

Biosynthetic Pathways and Biological Roles

This compound is a central intermediate in several biosynthetic pathways in plants.

This compound is a primary precursor in the biosynthesis of lignin, a complex polymer that provides structural integrity to plant cell walls.[1] The pathway begins with the amino acid L-tyrosine.

Caption: Biosynthesis of H-type lignin from L-Tyrosine.

The key enzymatic steps are:

-

Tyrosine ammonia (B1221849) lyase (TAL): Converts L-tyrosine to p-coumaric acid.[2]

-

4-coumarate:CoA ligase (4CL): Activates p-coumaric acid to p-coumaroyl-CoA.[2]

-

Cinnamoyl-CoA reductase (CCR): Reduces p-coumaroyl-CoA to p-coumaraldehyde.[2]

-

Cinnamyl alcohol dehydrogenase (CAD) or other alcohol dehydrogenases (ADH): Reduces p-coumaraldehyde to this compound.[2]

-

Peroxidases and Laccases: Catalyze the radical-mediated polymerization of this compound into the lignin polymer.[1]

Beyond lignin, this compound serves as a precursor for the biosynthesis of other important plant secondary metabolites, including chavicol, stilbenoids, and coumarins.[10] This highlights its central role in the phenylpropanoid pathway.

Caption: this compound as a central precursor.

Recent research has identified trans-p-coumaryl alcohol as a bioactive compound with significant anti-inflammatory properties. A 2025 study demonstrated its ability to inhibit the production of key pro-inflammatory cytokines, TNF-α and IL-6.[2] At a concentration of 12.5 µg/mL, it showed superior inhibitory activity compared to the standard anti-inflammatory drug indomethacin.[2] This suggests its potential for the development of new therapeutic agents for immune-mediated conditions.

References

- 1. This compound | 3690-05-9 | FC145653 | Biosynth [biosynth.com]

- 2. This compound|High-Quality Reference Standard [benchchem.com]

- 3. chemscene.com [chemscene.com]

- 4. This compound | C9H10O2 | CID 5280535 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound, (Z)- | C9H10O2 | CID 12641150 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. bmse000592 this compound at BMRB [bmrb.io]

- 7. Collection - Single-Conformation Ultraviolet and Infrared Spectra of Jet-Cooled Monolignols: this compound, Coniferyl Alcohol, and Sinapyl Alcohol - Journal of the American Chemical Society - Figshare [acs.figshare.com]

- 8. scribd.com [scribd.com]

- 9. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 10. Paracoumaryl alcohol - Wikipedia [en.wikipedia.org]

Biosynthesis of p-Coumaryl Alcohol in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Coumaryl alcohol is a fundamental monolignol, a primary building block in the biosynthesis of lignin (B12514952) and a precursor to a wide array of secondary metabolites in plants.[1] The phenylpropanoid pathway, a major route of carbon flow from primary metabolism, is responsible for its synthesis.[1] This pathway channels carbon from the shikimate pathway into the production of monolignols and other phenolic compounds crucial for plant structure, defense, and signaling.[1][2] Understanding the intricate enzymatic steps and regulatory networks governing this compound production is paramount for applications in metabolic engineering, biofuel production, and the development of novel therapeutics. This technical guide provides an in-depth overview of the core biosynthetic pathway, quantitative enzymatic data, detailed experimental protocols, and the complex signaling networks that regulate the formation of this compound in plants.

The Core Biosynthetic Pathway of this compound

The synthesis of this compound from the amino acid L-phenylalanine is a five-step enzymatic process that forms a key branch of the general phenylpropanoid pathway.[3]

-

Phenylalanine Ammonia-Lyase (PAL): The pathway initiates with the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid, catalyzed by PAL. This is the first committed step and a significant regulatory point in the phenylpropanoid pathway.[1][2]

-

Cinnamate-4-Hydroxylase (C4H): Following its formation, trans-cinnamic acid is hydroxylated at the para-position by C4H, a cytochrome P450 monooxygenase, to yield p-coumaric acid.[1][2]

-

4-Coumarate:CoA Ligase (4CL): The carboxyl group of p-coumaric acid is then activated by 4CL through the ATP-dependent ligation of Coenzyme A, forming p-coumaroyl-CoA. This thioester is a critical branch-point intermediate, directing metabolic flux towards various downstream pathways.[1][4]

-

Cinnamoyl-CoA Reductase (CCR): The first committed step specific to the monolignol branch is the NADPH-dependent reduction of p-coumaroyl-CoA to p-coumaraldehyde (B1217632), catalyzed by CCR.[5]

-

Cinnamyl Alcohol Dehydrogenase (CAD): In the final step, p-coumaraldehyde is reduced to this compound by CAD, also utilizing NADPH as a cofactor.[6]

Quantitative Data: Enzyme Kinetics and Metabolite Concentrations

The efficiency and flux through the this compound biosynthetic pathway are governed by the kinetic properties of the involved enzymes and the in vivo concentrations of their substrates. The following tables summarize available quantitative data to facilitate comparative analysis.

Table 1: Kinetic Parameters of Key Enzymes in this compound Biosynthesis

| Enzyme | Organism | Substrate | K_m (µM) | V_max (units) | Catalytic Efficiency (k_cat/K_m) (M⁻¹s⁻¹) | Reference |

| PAL | Arabidopsis thaliana | L-Phenylalanine | 38 | - | - | --INVALID-LINK-- |

| Nicotiana tabacum | L-Phenylalanine | 270 | - | - | --INVALID-LINK-- | |

| C4H | Arabidopsis thaliana | trans-Cinnamic Acid | 1.3 | - | - | --INVALID-LINK-- |

| Glycine max | trans-Cinnamic Acid | 10 | - | - | [7] | |

| 4CL | Arabidopsis thaliana (At4CL2) | p-Coumaric Acid | 130 | - | 1.1 x 10⁵ | [8] |

| Populus tremuloides | p-Coumaric Acid | 27 | - | - | [9] | |

| CCR | Arabidopsis thaliana (AtCCR1) | p-Coumaroyl-CoA | 5.3 | - | 1.5 x 10⁶ | [10] |

| Medicago truncatula (CCR2) | p-Coumaroyl-CoA | 21.3 | - | - | [5] | |

| CAD | Gossypium hirsutum (GhCAD) | p-Coumaraldehyde | 45.6 | 1.2 (nmol/min/µg) | - | [11] |

| Arabidopsis thaliana | p-Coumaraldehyde | 20 | - | - | --INVALID-LINK-- |

Table 2: Reported Concentrations of this compound Pathway Metabolites in Plants

| Metabolite | Plant Species | Tissue | Concentration | Reference |

| p-Coumaric Acid | Zea mays (hybrids) | Kernels (cell-wall bound) | 100 - 600 µg/g DW | [3] |

| Various | Fruits, Vegetables, Cereals | Widely distributed | [12] | |

| p-Coumaraldehyde | Cucumis sativus | Hypocotyls (pectinase-treated) | ~78-fold increase over control | [13] |

| This compound | Various | Lignin component | Varies with lignin content | [6] |

Experimental Protocols

Detailed and standardized protocols are essential for the accurate assessment of enzyme activity and the elucidation of pathway dynamics.

Protocol 1: Phenylalanine Ammonia-Lyase (PAL) Activity Assay

This spectrophotometric assay measures the formation of trans-cinnamic acid from L-phenylalanine.[14]

-

Principle: The enzymatic conversion of L-phenylalanine to trans-cinnamic acid is monitored by measuring the increase in absorbance at 290 nm, the absorption maximum of trans-cinnamic acid.[14]

-

Materials:

-

Procedure:

-

Enzyme Extraction: Homogenize plant tissue in ice-cold extraction buffer. Centrifuge at 12,000 x g for 20 minutes at 4°C. The supernatant is the crude enzyme extract.

-

Assay Mixture: In a microcentrifuge tube, combine 700 µL of 0.1 M Tris-HCl (pH 8.8) and 200 µL of 15 mM L-phenylalanine solution.

-

Reaction: Pre-incubate the assay mixture at 37°C for 5 minutes. Initiate the reaction by adding 100 µL of the enzyme extract.

-

Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

-

Termination: Stop the reaction by adding 50 µL of 6 M HCl.

-

Measurement: Centrifuge the mixture to pellet any precipitate. Measure the absorbance of the supernatant at 290 nm against a blank containing all components except the enzyme extract.

-

-

Calculation: Calculate the PAL activity using the molar extinction coefficient of trans-cinnamic acid (9630 M⁻¹cm⁻¹).[14] One unit of PAL activity is defined as the amount of enzyme that produces 1 µmol of trans-cinnamic acid per minute under the assay conditions.

Protocol 2: Cinnamate-4-Hydroxylase (C4H) Activity Assay

This assay is typically performed using microsomal fractions and measures the conversion of cinnamic acid to p-coumaric acid.[7][15]

-

Principle: The activity of C4H, a membrane-bound enzyme, is determined by quantifying the product, p-coumaric acid, using High-Performance Liquid Chromatography (HPLC).

-

Materials:

-

Microsome Isolation Buffer: e.g., 0.1 M potassium phosphate (B84403) (pH 7.6), 1 mM EDTA, 10 mM 2-mercaptoethanol, 5% (w/v) PVPP.

-

Reaction Buffer: 50 mM potassium phosphate (pH 7.6).

-

Substrate: 10 µM trans-cinnamic acid.

-

Cofactor: 1 mM NADPH.

-

Stop Solution: Concentrated HCl.

-

Ethyl acetate (B1210297) for extraction.

-

HPLC system with a C18 column.

-

-

Procedure:

-

Microsome Preparation: Homogenize plant tissue in ice-cold isolation buffer. Perform differential centrifugation to isolate the microsomal fraction. Resuspend the microsomal pellet in reaction buffer.

-

Assay Mixture: In a glass tube, combine 1 mg of microsomal protein, reaction buffer, and 10 µM trans-cinnamic acid.

-

Reaction: Pre-incubate at 25°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH.

-

Incubation: Incubate at 25°C for 15 minutes with gentle shaking.

-

Termination and Extraction: Stop the reaction with 10 µL of concentrated HCl. Extract the product with ethyl acetate.

-

Quantification: Evaporate the ethyl acetate, resuspend the residue in methanol, and analyze by HPLC to quantify the p-coumaric acid formed.

-

-

Calculation: Determine the amount of p-coumaric acid produced by comparing the peak area to a standard curve. C4H activity is expressed as pmol or nmol of product formed per mg of protein per minute.

Protocol 3: 4-Coumarate:CoA Ligase (4CL) Activity Assay

This is a continuous spectrophotometric assay that monitors the formation of p-coumaroyl-CoA.[1][16]

-

Principle: The formation of the thioester bond in p-coumaroyl-CoA results in a product with a distinct absorbance maximum at 333 nm. The rate of increase in absorbance is directly proportional to 4CL activity.[1]

-

Materials:

-

Reaction Buffer: 0.1 M potassium phosphate (pH 7.5).

-

Substrate: 0.5 mM p-coumaric acid.

-

Cofactors: 2.5 mM ATP, 2.5 mM MgCl₂, 1 mM DTT.

-

Coenzyme A (CoA): 0.3 mM.

-

Spectrophotometer.

-

-

Procedure:

-

Enzyme Extraction: Prepare a crude or purified enzyme extract from plant tissue.

-

Assay Mixture: In a quartz cuvette, combine the reaction buffer, p-coumaric acid, ATP, MgCl₂, and DTT. Add the enzyme extract.

-

Reaction: Initiate the reaction by adding CoA.

-

Measurement: Immediately place the cuvette in the spectrophotometer and monitor the increase in absorbance at 333 nm for 5-10 minutes.

-

-

Calculation: Calculate the 4CL activity using the molar extinction coefficient of p-coumaroyl-CoA (typically ~21,000 M⁻¹cm⁻¹). One unit of 4CL activity is defined as the amount of enzyme that produces 1 µmol of p-coumaroyl-CoA per minute.

Protocol 4: Cinnamoyl-CoA Reductase (CCR) Activity Assay

This spectrophotometric assay measures the consumption of NADPH during the reduction of p-coumaroyl-CoA.[5][10]

-

Principle: The activity of CCR is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺.

-

Materials:

-

Reaction Buffer: e.g., 100 mM Tris-HCl (pH 7.5).

-

Substrate: 50 µM p-coumaroyl-CoA.

-

Cofactor: 0.2 mM NADPH.

-

Spectrophotometer.

-

-

Procedure:

-

Enzyme Extraction: Prepare a crude or purified enzyme extract.

-

Assay Mixture: In a cuvette, combine the reaction buffer and NADPH.

-

Reaction: Add the enzyme extract and equilibrate. Initiate the reaction by adding p-coumaroyl-CoA.

-

Measurement: Monitor the decrease in absorbance at 340 nm for 5-10 minutes.

-

-

Calculation: Calculate the CCR activity using the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹). One unit of CCR activity is defined as the amount of enzyme that oxidizes 1 µmol of NADPH per minute.

Protocol 5: Cinnamyl Alcohol Dehydrogenase (CAD) Activity Assay

This assay measures the oxidation of this compound to p-coumaraldehyde, monitoring the production of NADPH.[11][17]

-

Principle: The reverse reaction of CAD is assayed by monitoring the increase in absorbance at 340 nm due to the reduction of NADP⁺ to NADPH.

-

Materials:

-

Reaction Buffer: 50 mM Tris-HCl (pH 7.5).

-

Substrate: 0.1 mM this compound.

-

Cofactor: 0.5 mM NADP⁺.

-

Spectrophotometer.

-

-

Procedure:

-

Enzyme Extraction: Prepare a crude or purified enzyme extract.

-

Assay Mixture: In a cuvette, combine the reaction buffer, this compound, and NADP⁺.

-

Reaction: Add the enzyme extract to initiate the reaction.

-

Measurement: Monitor the increase in absorbance at 340 nm for 5-10 minutes.

-

-

Calculation: Calculate the CAD activity using the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹). One unit of CAD activity is defined as the amount of enzyme that produces 1 µmol of NADPH per minute.

Regulatory Networks

The biosynthesis of this compound is tightly regulated at multiple levels, including transcriptional control, post-transcriptional modifications, and metabolic feedback, ensuring that its production is coordinated with the plant's developmental and environmental needs.

Transcriptional Regulation

The expression of genes encoding the enzymes of the phenylpropanoid pathway is coordinately regulated by a complex network of transcription factors, primarily from the MYB and NAC families.[9][10][14][18][19][20][21]

-

MYB Transcription Factors: These proteins are key regulators of secondary cell wall formation and lignin biosynthesis.[9][10][14][18][21]

-

Activators: MYB46 and MYB83 act as master switches, activating a cascade of downstream transcription factors, including MYB58 and MYB63, which directly bind to AC elements in the promoters of lignin biosynthetic genes (PAL, C4H, 4CL, CCR, CAD) and activate their expression.[14][19][22]

-

Repressors: Other MYB proteins, such as MYB4 and MYB32, act as transcriptional repressors, providing a mechanism for negative feedback regulation.[14]

-

-

NAC Transcription Factors: Members of the NAC (NAM, ATAF1/2, CUC2) domain family, such as SND1 (SECONDARY WALL-ASSOCIATED NAC DOMAIN PROTEIN 1), are higher-level regulators that activate the expression of MYB transcription factors like MYB46.[19]

Signaling Pathways

Upstream signaling cascades, including those involving mitogen-activated protein kinases (MAPKs) and phytohormones, integrate environmental and developmental cues to modulate the activity of the transcriptional regulators of the phenylpropanoid pathway.[7][23]

-

MAPK Signaling: MAPK cascades are activated in response to various stresses, such as pathogen attack, and have been shown to be enriched in transcriptomic studies of plants with enhanced resistance. This suggests a role for MAPK pathways in upregulating phenylpropanoid biosynthesis for defense purposes.[23]

-

Phytohormone Signaling: Plant hormones such as auxins, gibberellins, and abscisic acid (ABA) are known to influence lignin biosynthesis. For example, drought-induced ABA signaling can lead to the activation of MYB transcription factors, resulting in increased lignin deposition.[7][19]

Conclusion

The biosynthesis of this compound is a well-defined yet intricately regulated metabolic pathway of fundamental importance to plant biology. The systematic study of its constituent enzymes and regulatory networks continues to provide valuable insights for the targeted manipulation of plant metabolic pathways. The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to further unravel the complexities of phenylpropanoid metabolism and leverage this knowledge for applications in biotechnology, agriculture, and medicine. Future research will likely focus on the spatiotemporal organization of this pathway within the cell, the role of metabolic channeling in enhancing efficiency, and the fine-tuning of regulatory networks for the optimized production of desired downstream products.

References

- 1. benchchem.com [benchchem.com]

- 2. Frontiers | Phenylpropanoids metabolism: recent insight into stress tolerance and plant development cues [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

- 6. Importance of Lignin Coniferaldehyde Residues for Plant Properties and Sustainable Uses - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PpSAUR5 promotes plant growth by regulating lignin and hormone pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. BRENDA - Wikipedia [en.wikipedia.org]

- 9. academic.oup.com [academic.oup.com]

- 10. Lignin biosynthesis pathway repressors in gymnosperms: differential repressor domains as compared to angiosperms - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Scavenging Properties of Plant-Derived Natural Biomolecule Para-Coumaric Acid in the Prevention of Oxidative Stress-Induced Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Molecular and Biochemical Basis for Stress-Induced Accumulation of Free and Bound p-Coumaraldehyde in Cucumber - PMC [pmc.ncbi.nlm.nih.gov]

- 13. MYB Transcription Factors and Its Regulation in Secondary Cell Wall Formation and Lignin Biosynthesis during Xylem Development - PMC [pmc.ncbi.nlm.nih.gov]

- 14. BRENDA in 2013: integrated reactions, kinetic data, enzyme function data, improved disease classification: new options and contents in BRENDA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Frontiers | Modulation of lignin biosynthesis for drought tolerance in plants [frontiersin.org]

- 17. jipb.net [jipb.net]

- 18. maxapress.com [maxapress.com]

- 19. Regulation of Lignin Biosynthesis and Its Role in Growth-Defense Tradeoffs - PMC [pmc.ncbi.nlm.nih.gov]

- 20. MAPK and phenylpropanoid metabolism pathways involved in regulating the resistance of upland cotton plants to Verticillium dahliae - PMC [pmc.ncbi.nlm.nih.gov]

- 21. MAPK and phenylpropanoid metabolism pathways involved in regulating the resistance of upland cotton plants to Verticillium dahliae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Frontiers | MAPK and phenylpropanoid metabolism pathways involved in regulating the resistance of upland cotton plants to Verticillium dahliae [frontiersin.org]

- 23. researchgate.net [researchgate.net]

The Phenylpropanoid Pathway: A Technical Guide to the Biosynthesis of p-Coumaryl Alcohol

For Researchers, Scientists, and Drug Development Professionals

Abstract

The phenylpropanoid pathway is a complex and vital network of biochemical reactions in plants, responsible for the synthesis of a vast array of secondary metabolites. These compounds, including lignin (B12514952), flavonoids, and coumarins, are crucial for structural support, defense against pathogens, and protection from UV radiation.[1] A central branch of this pathway leads to the production of monolignols, the primary building blocks of lignin. This technical guide provides an in-depth exploration of the core enzymatic steps involved in the biosynthesis of p-coumaryl alcohol, one of the three principal monolignols. It details the key enzymes, presents available quantitative data, outlines experimental protocols for pathway analysis, and visualizes the process through structured diagrams.

Core Biosynthetic Pathway from Phenylalanine to this compound

The biosynthesis of this compound begins with the aromatic amino acid L-phenylalanine, which is channeled from primary metabolism. A series of five core enzymatic reactions sequentially modifies the molecule to produce the target alcohol.[2] In some organisms, particularly grasses, an alternative starting point is L-tyrosine, which can be directly converted to p-coumaric acid, bypassing the first two steps of the canonical pathway.[1]

The central pathway involves the following sequential conversions:

-

Phenylalanine → trans-Cinnamic Acid: Catalyzed by Phenylalanine Ammonia-Lyase (PAL) , this initial step involves the non-oxidative deamination of L-phenylalanine.[1] This reaction is a critical regulatory point, committing carbon flux to the phenylpropanoid pathway.[1]

-

trans-Cinnamic Acid → p-Coumaric Acid: Catalyzed by Cinnamate 4-Hydroxylase (C4H) , a cytochrome P450-dependent monooxygenase. This enzyme hydroxylates cinnamic acid at the para (4th) position of the aromatic ring.[3][4]

-

p-Coumaric Acid → p-Coumaroyl-CoA: Catalyzed by 4-Coumarate:CoA Ligase (4CL) . This enzyme activates p-coumaric acid by forming a high-energy thioester bond with Coenzyme A (CoA), requiring ATP.[5] 4CL is a key branch-point enzyme, as its product can be directed towards either lignin or flavonoid biosynthesis.[6]

-

p-Coumaroyl-CoA → p-Coumaraldehyde: Catalyzed by Cinnamoyl-CoA Reductase (CCR) . This is the first committed step specific to the monolignol branch. CCR reduces the CoA thioester to an aldehyde using NADPH as a reductant.[7][8]

-

p-Coumaraldehyde → this compound: Catalyzed by Cinnamyl Alcohol Dehydrogenase (CAD) . In the final step, the aldehyde is reduced to its corresponding alcohol, again utilizing NADPH.[9][10]

Following its synthesis in the cytoplasm, this compound is transported to the cell wall for polymerization into lignin.[11]

References

- 1. Phenylalanine Ammonia-Lyase: A Core Regulator of Plant Carbon Metabolic Flux Redistribution—From Molecular Mechanisms and Growth Modulation to Stress Adaptability [mdpi.com]

- 2. Structural Studies of Cinnamoyl-CoA Reductase and Cinnamyl-Alcohol Dehydrogenase, Key Enzymes of Monolignol Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Functional characterization of Cinnamate 4-hydroxylase gene family in soybean (Glycine max) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Molecular cloning and functional analysis of 4-coumarate: CoA ligases from Marchantia paleacea and their roles in lignin and flavanone biosynthesis | PLOS One [journals.plos.org]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Biochemical and Expression Analyses of the Rice Cinnamoyl-CoA Reductase Gene Family [frontiersin.org]

- 8. mdpi.com [mdpi.com]

- 9. Functional analysis of a cinnamyl alcohol dehydrogenase involved in lignin biosynthesis in wheat - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Enzyme Activity and Substrate Specificity of Two Major Cinnamyl Alcohol Dehydrogenases in Sorghum (Sorghum bicolor), SbCAD2 and SbCAD4 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Natural Sources, Occurrence, and Analysis of p-Coumaryl Alcohol

For Researchers, Scientists, and Drug Development Professionals

Abstract

p-Coumaryl alcohol, a primary monolignol, is a fundamental precursor to lignin (B12514952) and a key intermediate in the biosynthesis of various phenylpropanoids in plants. Its occurrence and concentration in plant biomass are of significant interest to researchers in fields ranging from biofuel production to pharmacology due to its role in cell wall structure and its potential as a bioactive compound. This technical guide provides a comprehensive overview of the natural sources and occurrence of this compound, details its biosynthetic pathway, and presents established experimental protocols for its extraction and quantification.

Natural Sources and Occurrence of this compound

This compound is ubiquitously found in the plant kingdom as one of the three main monolignols, alongside coniferyl alcohol and sinapyl alcohol, that polymerize to form lignin. Lignin provides structural integrity to plant cell walls. The proportion of this compound-derived p-hydroxyphenyl (H) units in the lignin polymer varies significantly across different plant taxa, tissues, and developmental stages.

Lignocellulosic Biomass:

-

Grasses (Poaceae): Grasses are a significant source of this compound. Their lignin is characterized by a higher proportion of H-units compared to hardwoods and softwoods. For example, switchgrass (Panicum virgatum) and maize (Zea mays) stover contain notable amounts of this compound incorporated into their lignin structure.

-

Softwoods (Gymnosperms): Softwood lignin is primarily composed of guaiacyl (G) units derived from coniferyl alcohol, with smaller amounts of H-units. Pine (Pinus sp.) is a representative example.

-

Hardwoods (Angiosperms): Hardwood lignin is typically rich in syringyl (S) units from sinapyl alcohol and G-units, with generally low levels of H-units. Poplar (Populus sp.) is a commonly studied hardwood.

Food Sources:

While present in the structural components of many edible plants, this compound itself is not typically consumed in significant quantities as a free monomer. However, its derivatives and related phenylpropanoids are found in various foods. Some plants reported to contain this compound or its derivatives include:

-

Ginseng (Panax ginseng)

-

Lemon balm (Melissa officinalis)

-

Red raspberry (Rubus idaeus)

-

Feijoa (Acca sellowiana)[1]

-

Lesser galangal (Alpinia officinarum)[2]

-

Potato (Solanum tuberosum)[3]

Quantitative Data on this compound Occurrence

Direct quantitative data for free this compound in plant tissues is scarce as it is rapidly incorporated into lignin. Therefore, its occurrence is more commonly reported as the proportion of p-hydroxyphenyl (H) units within the lignin polymer. The following table summarizes the relative abundance of H-lignin in various plant sources.

| Plant Source | Plant Type | H-Lignin Content (% of total lignin monomers) | Reference |

| Poplar (Populus sp.) | Hardwood | 1.1% | [4] |

| Pine (Pinus sp.) | Softwood | Increased levels in CAD-deficient mutants | [3] |

| Switchgrass (Panicum virgatum) | Grass | 26% (average of p-hydroxylphenyl units) | [5] |

| Maize (Zea mays) stover | Grass | Varies among genotypes | [6][7] |

Note: The values presented are indicative and can vary based on the specific species, cultivar, growth conditions, and analytical method used.

Biosynthesis of this compound: The Phenylpropanoid Pathway

This compound is synthesized via the phenylpropanoid pathway, a major route for the production of a wide array of plant secondary metabolites. The pathway starts with the amino acid phenylalanine.

The key enzymatic steps leading to the synthesis of this compound are:

-

Phenylalanine Ammonia-Lyase (PAL): Deaminates L-phenylalanine to form cinnamic acid.

-

Cinnamate 4-Hydroxylase (C4H): Hydroxylates cinnamic acid to produce p-coumaric acid.

-

4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.

-

Cinnamoyl-CoA Reductase (CCR): Reduces p-coumaroyl-CoA to p-coumaraldehyde (B1217632).

-

Cinnamyl Alcohol Dehydrogenase (CAD): Reduces p-coumaraldehyde to this compound.

Experimental Protocols

The quantification of this compound, primarily as a constituent of lignin, involves the degradation of the polymer followed by chromatographic analysis of the resulting monomers.

Thioacidolysis followed by Gas Chromatography-Mass Spectrometry (GC-MS)

Thioacidolysis is a chemical degradation method that specifically cleaves the β-O-4 aryl ether linkages in lignin, releasing the constituent monolignols as thioethylated derivatives.

Workflow:

References

- 1. researchgate.net [researchgate.net]

- 2. Efficiency of Lignin Biosynthesis: a Quantitative Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrolysis mass spectral characterization of wood from CAD-deficient pine | Department of Biology [biology.ox.ac.uk]

- 4. Effects of P-Coumarate 3-Hydroxylase Downregulation on the Compositional and Structural Characteristics of Lignin and Hemicelluloses in Poplar Wood (Populus alba × Populus glandulosa) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. impact.ornl.gov [impact.ornl.gov]

- 6. researchgate.net [researchgate.net]

- 7. cabidigitallibrary.org [cabidigitallibrary.org]

Physical and chemical properties of p-Coumaryl alcohol

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Coumaryl alcohol, a monolignol derived from the phenylpropanoid pathway, is a fundamental building block of lignin (B12514952) in the plant kingdom.[1][2] Its chemical structure, featuring a C6-C3 carbon skeleton, makes it a significant precursor to a wide array of natural products with diverse biological activities. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis, extraction, and analysis, and a visualization of its biosynthetic pathway.

Physical and Chemical Properties

This compound is a white to off-white solid at room temperature.[3] Its core structure consists of a phenol (B47542) ring substituted with a 3-hydroxy-1-propenyl group. The presence of both a hydroxylated aromatic ring and an allylic alcohol functional group dictates its chemical reactivity and physical characteristics.

Table 1: General and Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₀O₂ | [1][3][4][5] |

| Molecular Weight | 150.17 g/mol | [1][4][5] |

| Appearance | White to Off-White Solid | [3] |

| Melting Point | 124 °C | [5][6] |

| Boiling Point | 323.5 °C (Predicted) | [4][5][6] |

| Density | 1.188 g/cm³ (Predicted) | [3][5][6] |

| Flash Point | 162.7 °C | [4][6] |

| pKa | 9.95 ± 0.30 (Predicted) | [5] |

Table 2: Solubility and Spectral Data of this compound

| Property | Details | Source(s) |

| Solubility | Slightly soluble in DMSO and Methanol. Soluble in Chloroform, Dichloromethane, Ethyl Acetate, and Acetone. | [5][7] |

| UV-Vis Spectroscopy | S₀-S₁ origin at approximately 32,640 cm⁻¹ in jet-cooled conditions. | [8] |

| Infrared (IR) Spectroscopy | OH stretch fundamental of the hydroxyl group at 3599 cm⁻¹. | [8] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR data are available. Data in DMSO-d₆ shows characteristic peaks for aromatic, vinylic, and aliphatic protons and carbons. | [9][10] |

| Mass Spectrometry (MS) | GC-MS and LC-MS data available, with characteristic fragmentation patterns. | [11][12] |

Signaling Pathway: Phenylpropanoid Biosynthesis

This compound is synthesized in plants via the phenylpropanoid pathway, a major route for the biosynthesis of a wide variety of secondary metabolites. This pathway starts with the amino acid phenylalanine.

References

- 1. This compound | 3690-05-9 | FC145653 | Biosynth [biosynth.com]

- 2. Paracoumaryl alcohol - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 5. benchchem.com [benchchem.com]

- 6. scribd.com [scribd.com]

- 7. researchgate.net [researchgate.net]

- 8. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]

- 9. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. master-analyse-controle-inscription.univ-lyon1.fr [master-analyse-controle-inscription.univ-lyon1.fr]

- 11. coleparmer.com [coleparmer.com]

- 12. This compound | C9H10O2 | CID 5280535 - PubChem [pubchem.ncbi.nlm.nih.gov]

Function of p-Coumaryl Alcohol as a Primary Monolignol: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of p-coumaryl alcohol's function as a primary monolignol in the biosynthesis and structure of lignin (B12514952). It details the biosynthetic pathway, its incorporation into the lignin polymer to form p-hydroxyphenyl (H) units, and the subsequent impact on lignin's physicochemical properties. This document includes quantitative data on lignin composition across various plant taxa and provides detailed protocols for key experimental methodologies used in lignin characterization.

Introduction

Lignin is a complex aromatic polymer essential for the structural integrity of terrestrial plants, providing mechanical support, hydrophobicity to the vascular system, and a defense against pathogens.[1][2] It is the second most abundant biopolymer on Earth and is synthesized primarily from three precursor monomers, known as monolignols: this compound, coniferyl alcohol, and sinapyl alcohol.[2][3][4]

This compound is the simplest of the three, lacking any methoxy (B1213986) group substitutions on its aromatic ring.[4] Upon its enzymatic, radical-mediated polymerization in the plant cell wall, it gives rise to p-hydroxyphenyl (H) units within the lignin polymer.[5][6] While coniferyl alcohol (guaiacyl, G units) and sinapyl alcohol (syringyl, S units) are often more abundant, the incorporation of this compound and the resulting H-units has significant and distinct effects on the structure, reactivity, and degradability of the lignin polymer.[7][8][9] Understanding the function of this compound is therefore critical for applications ranging from biofuel production, where lignin recalcitrance is a major hurdle, to the development of novel biomaterials and pharmaceuticals.[10]

Biosynthesis of this compound

This compound is synthesized via the phenylpropanoid pathway, a complex metabolic network that converts the amino acid L-phenylalanine into a wide array of secondary metabolites.[1][5] The pathway begins with the deamination of L-phenylalanine and proceeds through a series of enzymatic reactions to produce p-coumaroyl-CoA, a critical branching point intermediate.[1][5] From this point, a specific branch of the pathway leads to the formation of this compound.

The key enzymatic steps are:

-

Phenylalanine Ammonia-Lyase (PAL): Catalyzes the non-oxidative deamination of L-phenylalanine to cinnamic acid.[11]

-

Cinnamate 4-Hydroxylase (C4H): Hydroxylates cinnamic acid to form p-coumaric acid.[11]

-

4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.[5][12]

-

Cinnamoyl-CoA Reductase (CCR): Catalyzes the NADPH-dependent reduction of p-coumaroyl-CoA to p-coumaraldehyde (B1217632).[5][12]

-

Cinnamyl Alcohol Dehydrogenase (CAD): Performs the final reduction of p-coumaraldehyde to this compound, also an NADPH-dependent reaction.[1][5]

In some plants, particularly monocots, an alternative "bypass" route exists where Tyrosine Ammonia-Lyase (TAL) can directly convert L-tyrosine to p-coumaric acid.[5][11]

Incorporation into the Lignin Polymer

Once synthesized in the cytosol, this compound is transported to the cell wall.[3] There, it undergoes oxidative polymerization, a process initiated by cell wall-bound enzymes such as peroxidases and laccases.[2][10] These enzymes catalyze a one-electron oxidation of the monolignol's phenolic hydroxyl group, generating a phenoxy radical.[13] This radical is delocalized across the molecule through resonance.

The polymerization proceeds via radical-radical coupling. A monolignol radical can couple with another monolignol radical or, more commonly, with the radical at the phenolic end of a growing lignin polymer chain.[13] This process, known as "end-wise" polymerization, extends the lignin chain. The incorporation of this compound results in the formation of p-hydroxyphenyl (H) units in the polymer, linked by a variety of stable ether (e.g., β-O-4) and carbon-carbon (e.g., β-5, 5-5) bonds.[4][6]

Functional Impact on Lignin Structure

The inclusion of H-units derived from this compound has distinct consequences for the final structure and properties of the lignin polymer.

-

Reduced Cross-Linking: The C5 position on the aromatic ring of H-units is unsubstituted, unlike in G-units (C5-H) and S-units (C5-OCH₃). The lack of a methoxy group at C5 makes this position more susceptible to radical coupling reactions, potentially leading to more condensed, carbon-carbon linked structures. However, quantum mechanical calculations and experimental data from synthetic lignin polymers (Dehydrogenation Polymers, or DHPs) suggest that this compound is highly reactive and can act as a "capping" agent that terminates polymer chain elongation.[7][8] This can result in lignin with a lower overall molecular weight.[14]

-

Polymer Segregation: Studies on DHPs synthesized with varying ratios of H, G, and S monomers have shown that at higher concentrations, this compound tends to self-polymerize, forming clusters of H-rich lignin that are segregated from G- or S/G-rich regions.[7][8][15]

-

Altered Extractability: The structural changes induced by H-units, such as lower molecular weight and potentially fewer β-O-4 ether linkages, can alter the solubility and extractability of lignin from the cell wall.[14] This has significant implications for biomass processing, as lignin with a higher H-unit content may be more amenable to certain chemical pretreatments.

Data Presentation: Lignin Composition

The relative abundance of H, G, and S monolignols varies significantly between major plant groups, which is a key determinant of lignin structure.[4][16][17]

Table 1: Typical Monolignol Composition (% of total units) in Lignin from Different Plant Types.

| Plant Type | p-Hydroxyphenyl (H) | Guaiacyl (G) | Syringyl (S) | Typical S/G Ratio |

|---|---|---|---|---|

| Softwoods (Gymnosperms) | < 5% | > 95% | Trace | ~0 |

| Hardwoods (Angiosperms) | < 5% | 25 - 50% | 45 - 75% | 1.5 - 3.0 |

| Grasses (Monocots) | 5 - 35% | 35 - 80% | 20 - 55% | 0.5 - 1.0 |

Data compiled from multiple sources.[4][16][17][18][19][20] Note that values can vary significantly based on species, tissue type, and environmental conditions.[16][21]

Key Experimental Protocols

The study of monolignol function relies on a suite of analytical techniques to synthesize model polymers and characterize native lignin structure.

Synthesis of Dehydrogenation Polymers (DHPs) via Zutropfverfahren Method

This method simulates the "end-wise" polymerization of lignin in planta by maintaining a low and steady concentration of monolignol radicals.[22][23]

Objective: To synthesize an artificial lignin polymer (in vitro) for structural and reactivity studies.

Materials:

-

Monolignols (p-coumaryl, coniferyl, sinapyl alcohols)

-

Horseradish Peroxidase (HRP)

-

Hydrogen Peroxide (H₂O₂) solution (e.g., 0.025 M)

-

Potassium phosphate (B84403) buffer (pH 6.5)

-

Syringe pump

Protocol:

-

Reaction Setup: Prepare a solution of horseradish peroxidase in the phosphate buffer within a reaction vessel, stirred continuously.

-

Monomer Preparation: Dissolve the desired monolignol(s) in a small amount of a suitable solvent (e.g., ethanol (B145695) or acetone) and then dilute into the phosphate buffer to create a stock solution.[8] Prepare a separate solution of H₂O₂.

-

Slow Addition (Zutropfverfahren): Using two separate syringe pumps, slowly and simultaneously add the monolignol solution and the H₂O₂ solution to the stirred HRP solution over an extended period (e.g., 24-48 hours).[8][22] The slow addition rate is critical to favor polymer chain elongation over monomer-monomer coupling.[23]

-

Polymer Recovery: After the addition is complete, continue stirring for an additional period (e.g., 12-24 hours). The DHP will precipitate out of the solution.

-

Purification: Collect the precipitated DHP by centrifugation. Wash the polymer sequentially with water to remove residual buffer and enzymes, and then freeze-dry the purified DHP.[23]

Derivatization Followed by Reductive Cleavage (DFRC)

DFRC is a chemical degradation method that selectively cleaves β-O-4 ether linkages, releasing monomeric units for quantification by Gas Chromatography (GC).[24][25]

Objective: To quantify the monomeric composition of lignin by cleaving β-aryl ether bonds.

Reagents:

-

Acetyl bromide (AcBr) in acetic acid (20:80 v/v for cell wall samples).[10]

-

Acidic reduction solvent: dioxane/acetic acid/water (5:4:1 v/v/v).[24]

-

Zinc dust.

-

Acetylation reagent: acetic anhydride/pyridine (1:1 v/v).[24]

-

Internal standard (e.g., tetracosane) for GC quantification.

Protocol:

-

Derivatization: To ~5-10 mg of dried biomass or isolated lignin in a flask, add 2.5 mL of the AcBr/acetic acid solution. Stir the mixture at 50°C for 2.5-3 hours to dissolve the cell wall and derivatize the lignin.[13][24]

-

Solvent Removal: Remove the solvent and excess reagent completely by rotary evaporation or under a stream of nitrogen.

-

Reductive Cleavage: Dissolve the residue in the acidic reduction solvent. Add excess zinc dust (~50 mg) and stir vigorously for 30-40 minutes at room temperature.[10][24] This step cleaves the β-bromo ether intermediates formed in step 1.

-

Work-up: Quench the reaction with water and extract the products into an organic solvent (e.g., dichloromethane). Dry the organic phase over anhydrous sulfate (B86663) and remove the solvent.

-

Acetylation & Analysis: Acetylate the residue using the acetic anhydride/pyridine reagent. After removing the acetylation reagents, dissolve the final products (4-acetoxycinnamyl acetates) in a known volume of solvent containing the internal standard and analyze by GC-MS.[24]

2D Heteronuclear Single Quantum Coherence (HSQC) NMR Spectroscopy

2D HSQC NMR is a powerful, non-destructive technique that provides detailed structural information on lignin's inter-unit linkages and monomer composition without degrading the polymer.[5][26]

Objective: To identify and quantify the relative abundance of different lignin substructures (H, G, S units and various linkages).

Protocol:

-

Sample Preparation: Weigh approximately 40-90 mg of isolated, thoroughly dried lignin.[1][5][7]

-

Dissolution: Dissolve the lignin sample in 0.5-0.6 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).[2][5] Vortex until fully dissolved; gentle heating can be applied if necessary.

-

NMR Tube Transfer: Transfer the clear solution into a 5 mm NMR tube.

-

Data Acquisition: Acquire the 2D HSQC spectrum on an NMR spectrometer (e.g., 400-600 MHz) using a standard pulse program for HSQC.[2][7]

-

Data Processing and Analysis: Process the acquired data using appropriate software. Reference the spectrum to the DMSO solvent peak (δC/δH at approximately 39.5/2.50 ppm).[5]

-

Interpretation: Identify cross-peaks corresponding to specific ¹H-¹³C correlations for H, G, and S units, as well as characteristic inter-unit linkages (β-O-4, β-5, β-β, etc.), by comparing with established chemical shift data from the literature.

-

Quantification: Integrate the volumes of the relevant cross-peaks. The relative abundance of each substructure can be calculated as a percentage of the total integrated area of the aromatic units or specific side-chain units.[5]

Conclusion

This compound, while often a minor component compared to coniferyl and sinapyl alcohols, plays a crucial and distinct role in lignification. Its biosynthesis is tightly integrated into the phenylpropanoid pathway, and its incorporation leads to the formation of p-hydroxyphenyl (H) units in the lignin polymer. The presence of these H-units influences the polymer's final architecture, often resulting in lower molecular weights and altered chemical reactivity. For researchers in biomass conversion, understanding and potentially manipulating the H-lignin content offers a strategy to reduce biomass recalcitrance. For professionals in drug development and materials science, the unique structural motifs and properties imparted by this compound provide a basis for designing novel bio-based polymers and exploring the bioactivity of lignin-derived compounds.

References

- 1. 2.10. 2D-HSQC NMR Analysis of DES-Lignin and EMAL [bio-protocol.org]

- 2. researchgate.net [researchgate.net]

- 3. A rapid thioacidolysis method for biomass lignin composition and tricin analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. srs.fs.usda.gov [srs.fs.usda.gov]

- 5. benchchem.com [benchchem.com]

- 6. A rapid thioacidolysis method for biomass lignin composition and tricin analysis (Journal Article) | OSTI.GOV [osti.gov]

- 7. 2.5. 2D-HSQC NMR Analysis [bio-protocol.org]

- 8. researchgate.net [researchgate.net]

- 9. Lignin Composition and Structure in Young versus Adult Eucalyptus globulus Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ars.usda.gov [ars.usda.gov]

- 11. A rapid thioacidolysis method for biomass lignin composition and tricin analysis - UNT Digital Library [digital.library.unt.edu]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Lignin - Wikipedia [en.wikipedia.org]

- 16. Molecular structural dataset of lignin macromolecule elucidating experimental structural compositions - PMC [pmc.ncbi.nlm.nih.gov]

- 17. novapublishers.com [novapublishers.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Efficiency of Lignin Biosynthesis: a Quantitative Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Preparation of lignin-like polymers by dehydrogenation of lignin precursors and structure-activity relationships of the resulting polymers against live cancer HepG2 cells :: BioResources [bioresources.cnr.ncsu.edu]

- 23. researchgate.net [researchgate.net]

- 24. pubs.acs.org [pubs.acs.org]

- 25. novapublishers.com [novapublishers.com]

- 26. Recent Advances in Characterization of Lignin Polymer by Solution-State Nuclear Magnetic Resonance (NMR) Methodology - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Role of p-Coumaryl Alcohol in Lignin and Lignan Biosynthesis

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

p-Coumaryl alcohol, a simple phenylpropanoid-derived monolignol, represents a critical branching point in the secondary metabolism of terrestrial plants. It serves as the fundamental precursor to p-hydroxyphenyl (H) units in the complex lignin (B12514952) polymer and is a building block for various lignans (B1203133).[1] Lignin provides essential structural integrity to the plant cell wall, enabling upright growth and facilitating water transport, while lignans are a diverse class of diphenolic compounds with significant roles in plant defense and notable pharmacological activities, including anticancer and antioxidant properties.[2][3] Understanding the precise biosynthetic fate of this compound is paramount for applications ranging from improving biomass digestibility for biofuels to the discovery and synthesis of novel therapeutic agents.

This technical guide provides an in-depth exploration of the biosynthesis of this compound and its divergent roles in the formation of lignin and lignans. It includes quantitative data on enzyme kinetics and lignin composition, detailed experimental protocols for analysis, and pathway diagrams to elucidate the complex biochemical relationships.

Biosynthesis of this compound: The Phenylpropanoid Pathway

The journey to this compound begins with the aromatic amino acid L-phenylalanine, which enters the general phenylpropanoid pathway. A series of enzymatic steps converts phenylalanine into 4-coumaroyl-CoA, a key activated intermediate. Subsequent reductive steps yield this compound.[4] This pathway is foundational for producing all three major monolignols: p-coumaryl, coniferyl, and sinapyl alcohols, which give rise to the H, guaiacyl (G), and syringyl (S) units of lignin, respectively.[5][6]

The core enzymatic sequence leading to this compound is as follows:

-

Phenylalanine Ammonia-Lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.[4]

-

Cinnamate-4-Hydroxylase (C4H): Hydroxylates cinnamic acid to form p-coumaric acid.[7]

-

4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid with Coenzyme A to produce p-coumaroyl-CoA.[4]

-

Cinnamoyl-CoA Reductase (CCR): Reduces p-coumaroyl-CoA to p-coumaraldehyde (B1217632).[8]

-

Cinnamyl Alcohol Dehydrogenase (CAD): Catalyzes the final, NADPH-dependent reduction of p-coumaraldehyde to this compound.[2][9]

In monocots like grasses, an alternative "bypass" route exists where tyrosine can be directly converted to p-coumaric acid by a bifunctional Tyrosine Ammonia Lyase (TAL).[7]

Role in Lignin Biosynthesis

Lignin is a complex, racemic polymer formed by the oxidative combinatorial coupling of monolignols in the cell wall.[2][10] The process is initiated by cell wall-localized oxidative enzymes, primarily class III peroxidases and laccases, which generate resonance-stabilized phenoxy radicals from the monolignol precursors.[10] These radicals then couple in a chemically controlled, non-enzymatic manner to form the growing polymer.

This compound's role in this process is to generate p-hydroxyphenyl (H) units. Key characteristics of its incorporation include:

-

Radical Formation: Peroxidases (using H₂O₂) or laccases (using O₂) oxidize this compound to create a this compound radical.[10]

-

Combinatorial Coupling: These radicals couple with other monolignol radicals or with the growing lignin polymer. The major linkages formed are β-O-4' (aryl ether), β-5' (phenylcoumaran), and β-β' (resinol) bonds.

-

H-Unit Abundance: H-units are typically a minor component of lignin, rarely exceeding 5% in most plants, but are more abundant in compression wood and grass lignins.[3][5]

-

Reactivity: Studies on the co-oxidation of this compound (p-CMA) and coniferyl alcohol (CA) suggest that p-CMA can act as a redox shuttle mediator, promoting the dimerization of CA. Dilignols with a phenolic H unit exhibit lower reactivity, suggesting that H units may act as "capping" structures that can limit the growth of the lignin polymer.

Role in Lignan (B3055560) Biosynthesis

In stark contrast to the random polymerization of lignin, lignan biosynthesis involves a highly controlled and stereospecific coupling of two monolignol units. This process is mediated by a special class of non-catalytic glycoproteins known as Dirigent Proteins (DIRs).

The pathway proceeds as follows:

-

Radical Generation: As in lignification, laccases or peroxidases oxidize monolignols to generate free radicals.

-

Dirigent Protein Action: A dirigent protein captures two monolignol radicals and orients them in a specific conformation within its binding site. This precise alignment dictates the outcome of the radical-radical coupling.

-

Stereospecific Coupling: The guided coupling leads to the formation of a specific lignan with a defined regiochemistry and stereochemistry (e.g., (+)-pinoresinol or (–)-pinoresinol). In the absence of a DIR, the same reaction would yield a racemic mixture of products.

While most characterized DIRs are specific for coniferyl alcohol, leading to lignans like pinoresinol, the fundamental mechanism provides a blueprint for how plants can precisely control the fate of phenoxy radicals. The resulting lignan dimers, such as those derived from this compound, can then be further modified by a suite of enzymes to produce a vast array of structurally diverse lignans.

Quantitative Data

Quantitative analysis of the enzymes and products in these pathways is crucial for metabolic engineering and drug development.

Enzyme Kinetic Parameters

The final step in monolignol biosynthesis is catalyzed by Cinnamyl Alcohol Dehydrogenase (CAD). The kinetic parameters for CAD isoforms from Sorghum bicolor demonstrate varying substrate preferences for the different monolignol precursors.

Table 1: Kinetic Parameters of Sorghum bicolor CAD Isoforms with Monolignol Precursors

| Enzyme | Substrate | K_m (μM) | k_cat (s⁻¹) | k_cat/K_m (s⁻¹μM⁻¹) |

|---|---|---|---|---|

| SbCAD2 | p-Coumaraldehyde | 16.4 ± 1.2 | 1.1 ± 0.0 | 0.067 |

| Coniferaldehyde | 17.5 ± 2.2 | 4.3 ± 0.2 | 0.246 | |

| Sinapaldehyde | 12.3 ± 1.1 | 14.2 ± 0.4 | 1.154 | |

| SbCAD4 | p-Coumaraldehyde | 20.9 ± 3.4 | 1.9 ± 0.1 | 0.091 |

| Coniferaldehyde | 15.6 ± 1.5 | 10.4 ± 0.3 | 0.667 | |

| Sinapaldehyde | 12.2 ± 1.3 | 8.8 ± 0.3 | 0.721 |

Data sourced from a study on Sorghum bicolor CADs.[9] Note: Kinetic parameters for laccases and peroxidases with monolignol substrates are difficult to determine with classical steady-state methods due to the polymerization of the substrate and products.

Lignin Monomeric Composition

The relative abundance of H, G, and S units derived from p-coumaryl, coniferyl, and sinapyl alcohols, respectively, varies significantly across different plant taxa.

Table 2: Typical Lignin Content and Monomer Composition in Different Plant Types

| Plant Type | Typical Lignin Content (% dry wt) | H:G:S Ratio (approx.) | S/G Ratio |

|---|---|---|---|

| Gymnosperms (Softwoods) | 25 - 35% | ~5 : 95 : 0 | Very Low (~0.04) |

| Angiosperms (Hardwoods) | 15 - 28% | ~5 : 45 : 50 | 0.8 - 3.8 |

| Monocots (Grasses) | 9 - 20% | High H-content | Variable |

Data synthesized from reviews on lignin compositional variability.[3]

Experimental Protocols

Protocol 1: Lignin Monomer Composition by Thioacidolysis

Thioacidolysis is a chemical degradation method that cleaves β-O-4' ether linkages in lignin, releasing monomeric units for quantification by Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation: a. Grind plant tissue to a fine powder (e.g., 40-60 mesh). b. Perform serial solvent extractions (e.g., with water, 80% ethanol (B145695), acetone) to remove extractives.[10] c. Dry the resulting cell wall residue (CWR) by lyophilization or at 50°C.

2. Thioacidolysis Reaction: a. Weigh 2-5 mg of dry CWR into a heavy-walled glass reaction tube. b. Add an internal standard (e.g., 100 µL of 4,4′-ethylenebisphenol solution). c. Add 0.5 mL of the thioacidolysis reagent (2.5% boron trifluoride etherate and 10% ethanethiol (B150549) in dioxane). d. Purge the tube with N₂ gas, seal tightly with a Teflon-lined cap, and heat at 100°C for 4 hours. e. Cool the tube in an ice bath to stop the reaction.

3. Product Recovery and Derivatization: a. Neutralize the reaction by adding 0.2 mL of 0.4 M sodium bicarbonate. b. Extract the lignin monomers by adding 0.5 mL of water and 1 mL of dichloromethane. Vortex thoroughly. c. Centrifuge to separate phases and carefully transfer the lower organic phase to a new vial. Repeat the extraction twice. d. Evaporate the pooled organic phases to dryness under a stream of N₂. e. Silylate the dried residue by adding 50 µL of pyridine (B92270) and 50 µL of N,O-bis(trimethylsilyl)acetamide (BSTFA) and heating at 60°C for 30 minutes.

4. GC-MS Analysis: a. Inject 1 µL of the derivatized sample into a GC-MS system equipped with a suitable capillary column (e.g., HP-5MS). b. Use a temperature program to separate the H, G, and S monomers (e.g., initial 150°C, ramp to 280°C). c. Identify and quantify the trimethylsilyl (B98337) (TMS)-derivatized monomers based on their retention times and mass spectra compared to authentic standards.

Protocol 2: Lignan Extraction and HPLC Analysis

This protocol outlines a general method for the extraction and quantification of lignans from plant material.

1. Extraction: a. Air-dry and grind the plant material to a fine powder. b. Perform extraction using a suitable solvent based on lignan polarity. A common method is Soxhlet extraction or heated reflux with ethanol or acetone (B3395972) for several hours. c. For complex matrices, a sequential extraction with a non-polar solvent (e.g., hexane) followed by a polar solvent (e.g., acetone/ethanol) is recommended to separate lipophilic compounds from lignans. d. Evaporate the solvent from the extract under reduced pressure.

2. Sample Purification (if necessary): a. Redissolve the crude extract in a minimal amount of solvent. b. For complex extracts, purification by flash chromatography on a silica (B1680970) gel column may be required to isolate the lignan fraction. c. Elute with a solvent gradient (e.g., dichloromethane:ethanol) to separate compounds based on polarity.

3. HPLC Quantification: a. Dissolve the final extract or purified fraction in the mobile phase (e.g., methanol (B129727)/acetonitrile). b. Filter the sample through a 0.22 µm syringe filter before injection. c. Analyze using a High-Performance Liquid Chromatography (HPLC) system, typically with a reversed-phase C18 column. d. Use a gradient elution program with a mobile phase consisting of acidified water (A) and acetonitrile (B52724) or methanol (B). e. Detect lignans using a UV-Vis or Diode Array Detector (DAD) at a characteristic wavelength (e.g., 280 nm) or by Mass Spectrometry (MS) for higher specificity. f. Quantify specific lignans by comparing peak areas to a calibration curve generated from pure standards.

Conclusion

This compound is a linchpin metabolite, positioned at the nexus of two fundamentally different biosynthetic strategies. In lignification, it participates in a process of controlled chaos, contributing to the formation of a random, robust polymer essential for plant structure. In lignan formation, its fate is exquisitely controlled by dirigent proteins, leading to stereochemically pure dimers that form the basis for a vast library of bioactive molecules. A thorough understanding of these divergent pathways, supported by robust quantitative and analytical methods, is essential for leveraging plant biochemistry for the development of advanced biomaterials, sustainable energy, and novel pharmaceuticals.

References

- 1. researchgate.net [researchgate.net]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Cinnamyl-alcohol dehydrogenase - Wikipedia [en.wikipedia.org]

- 4. The Enzyme Activity and Substrate Specificity of Two Major Cinnamyl Alcohol Dehydrogenases in Sorghum (Sorghum bicolor), SbCAD2 and SbCAD4 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Identification and Characterization of Cinnamyl Alcohol Dehydrogenase Encoding Genes Involved in Lignin Biosynthesis and Resistance to Verticillium dahliae in Upland Cotton (Gossypium hirsutum L.) [frontiersin.org]

- 10. fagr.stafpu.bu.edu.eg [fagr.stafpu.bu.edu.eg]

An In-depth Technical Guide to p-Coumaryl Alcohol: From Chemical Identity to Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of p-coumaryl alcohol, a key monolignol in plant biology with emerging significance in biomedical research. This document details its chemical identity, physicochemical properties, biosynthesis, and known biological activities, with a focus on its anti-inflammatory potential. Experimental protocols for its synthesis and biological evaluation are also provided to support further research and development.

Chemical Identification and Properties

This compound, a phenylpropanoid, is a fundamental building block in the biosynthesis of lignin (B12514952) and other natural products. Its chemical identity is well-established, with a consistent Chemical Abstracts Service (CAS) number and a systematic IUPAC name.

The IUPAC nomenclature for this compound is 4-[(1E)-3-Hydroxyprop-1-en-1-yl]phenol .[1] It is also commonly referred to as trans-p-coumaryl alcohol, 4-hydroxycinnamyl alcohol, or paracoumaryl alcohol.[1][2][3] The corresponding CAS Number is 3690-05-9 .[3][4][5][6]

A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Source |

| CAS Number | 3690-05-9 | [3][4][5][6] |

| IUPAC Name | 4-[(1E)-3-Hydroxyprop-1-en-1-yl]phenol | [1] |

| Molecular Formula | C₉H₁₀O₂ | [4][6][7] |

| Molecular Weight | 150.17 g/mol | [3][4][6] |

| Melting Point | 114–116 °C | [8] |

| Boiling Point | 323.5 °C | [5][9] |

| Appearance | White solid | [8] |

Biosynthesis of this compound: The Phenylpropanoid Pathway

This compound is synthesized in plants via the phenylpropanoid pathway, a major metabolic route that produces a wide array of phenolic compounds. The pathway begins with the amino acid phenylalanine. A series of enzymatic reactions, including deamination, hydroxylation, and reduction, leads to the formation of this compound. This monolignol then serves as a precursor for the biosynthesis of p-hydroxyphenyl (H) units in the lignin polymer.

The following diagram illustrates the core steps of the phenylpropanoid pathway leading to the synthesis of this compound.

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the reduction of a corresponding cinnamate (B1238496) ester. The following protocol is a generalized procedure based on established methods.

Materials:

-

Ethyl p-coumarate

-

Diisobutylaluminum hydride (DIBAL-H) in an appropriate solvent (e.g., toluene)

-

Anhydrous toluene (B28343)

-

Ethanol

-

Ethyl acetate (B1210297)

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Dissolve ethyl p-coumarate in anhydrous toluene under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of DIBAL-H to the cooled reaction mixture with stirring. The addition should be dropwise to control the reaction temperature.

-

After the addition is complete, allow the reaction to proceed at 0 °C for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench the reaction by the slow, dropwise addition of ethanol.

-

Allow the mixture to warm to room temperature.

-

Filter the mixture to remove the precipitated aluminum salts, washing the precipitate with ethyl acetate.

-

Combine the filtrate and washings and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude this compound by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure compound.

In Vitro Anti-inflammatory Activity Assay

The anti-inflammatory properties of this compound can be assessed by measuring its ability to inhibit the production of pro-inflammatory cytokines in stimulated immune cells.

Cell Line:

-

RAW 264.7 murine macrophage cell line

Materials:

-

This compound

-

Lipopolysaccharide (LPS)

-

Indomethacin (B1671933) (as a positive control)

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

Enzyme-Linked Immunosorbent Assay (ELISA) kits for Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6)

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound or indomethacin for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response. Include a negative control group (unstimulated cells) and a vehicle control group (LPS-stimulated cells treated with the vehicle used to dissolve this compound).